molecular formula C10H11NS B11914647 5-Methyl-3-(methylthio)-1H-indole

5-Methyl-3-(methylthio)-1H-indole

Cat. No.: B11914647
M. Wt: 177.27 g/mol
InChI Key: QRWMIHIBUBHCDF-UHFFFAOYSA-N
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Description

5-Methyl-3-(methylthio)-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a methyl group at the 5-position and a methylthio group at the 3-position of the indole ring makes this compound unique and interesting for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(methylthio)-1H-indole can be achieved through several methods One common approach involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Large-scale production may also involve continuous flow reactors to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-3-(methylthio)-1H-indole can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group, resulting in the formation of 5-methylindole.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 5-Methylindole.

    Substitution: Various substituted indoles depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Methyl-3-(methylthio)-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: Research has shown that derivatives of this compound may have therapeutic potential. Studies are ongoing to explore its use in treating various diseases.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(methylthio)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Methylindole: Lacks the methylthio group at the 3-position.

    3-Methylthioindole: Lacks the methyl group at the 5-position.

    Indole: The parent compound without any substituents.

Uniqueness: 5-Methyl-3-(methylthio)-1H-indole is unique due to the presence of both a methyl group at the 5-position and a methylthio group at the 3-position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

5-methyl-3-methylsulfanyl-1H-indole

InChI

InChI=1S/C10H11NS/c1-7-3-4-9-8(5-7)10(12-2)6-11-9/h3-6,11H,1-2H3

InChI Key

QRWMIHIBUBHCDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2SC

Origin of Product

United States

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